molecular formula C14H6Cl2F6O6S2 B13693635 [2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate

[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate

Cat. No.: B13693635
M. Wt: 519.2 g/mol
InChI Key: URTJUZJVIUIREM-UHFFFAOYSA-N
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Description

The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific discussions It does not correspond to any specific chemical structure or known substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N/A” can be achieved through various organic reactions. One common method involves the alkylation of a benzene ring using a Friedel-Crafts alkylation reaction. This process typically requires an alkyl halide and a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of “N/A” might involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

“N/A” undergoes several types of chemical reactions, including:

    Oxidation: In the presence of strong oxidizing agents like potassium permanganate, “N/A” can be oxidized to form corresponding carboxylic acids.

    Reduction: Using reducing agents such as lithium aluminum hydride, “N/A” can be reduced to primary alcohols.

    Substitution: Halogenation reactions, where “N/A” reacts with halogens like chlorine or bromine, result in the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride at room temperature.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N/A” serves as a model compound for studying reaction mechanisms and kinetics. It is often used in laboratory experiments to demonstrate various organic reactions and their outcomes.

Biology

In biological research, “N/A” can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its derivatives might exhibit bioactivity, making it a candidate for drug discovery and development.

Medicine

In medicine, “N/A” and its analogs could be investigated for their potential therapeutic effects. For instance, they might act as inhibitors of specific enzymes or receptors, offering new avenues for treating diseases.

Industry

In the industrial sector, “N/A” might be utilized as an intermediate in the synthesis of more complex molecules. Its derivatives could find applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of “N/A” involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to its target, “N/A” can modulate the activity of the target protein, leading to downstream effects on cellular pathways. For example, if “N/A” acts as an enzyme inhibitor, it might prevent the conversion of a substrate to a product, thereby altering metabolic processes.

Properties

Molecular Formula

C14H6Cl2F6O6S2

Molecular Weight

519.2 g/mol

IUPAC Name

[2-chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C14H6Cl2F6O6S2/c15-11-7(3-1-5-9(11)27-29(23,24)13(17,18)19)8-4-2-6-10(12(8)16)28-30(25,26)14(20,21)22/h1-6H

InChI Key

URTJUZJVIUIREM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)Cl)C2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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